tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate
Description
tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate is a fluorinated diazaspiro compound featuring a spiro[4.4]nonane core with two fluorine atoms at the 4,4-positions. The tert-butyl carboxylate group serves as a protective moiety for the secondary amine, enhancing solubility and stability during synthetic processes.
Properties
Molecular Formula |
C12H20F2N2O2 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-10(2,3)18-9(17)16-7-11(4-5-15-6-11)12(13,14)8-16/h15H,4-8H2,1-3H3 |
InChI Key |
KFGCSRAZCCHTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCNC2)C(C1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable diamine and a ketone or aldehyde.
Introduction of the tert-butyl group: This step involves the protection of the amine group using tert-butyl chloroformate.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate is used as a building block in the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to understand the interactions between fluorinated molecules and biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties are leveraged to enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms in the structure enhance its binding affinity and specificity towards these targets. The spirocyclic core provides a rigid framework that facilitates precise interactions with the active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include derivatives with variations in substituents, oxidation states, and stereochemistry. Below is a comparative analysis:
Physicochemical Properties
- Electron-Withdrawing Effects: The 4,4-difluoro substituents increase the electron-withdrawing nature of the spiro core compared to non-fluorinated analogs (e.g., 6-oxo or benzyl derivatives). This may reduce basicity of the adjacent amines, altering reactivity in coupling reactions .
- Lipophilicity : Fluorination typically increases logP values, enhancing blood-brain barrier penetration compared to polar derivatives like the 6-oxo or hydroxyl-containing variants .
Biological Activity
Tert-butyl 4,4-difluoro-2,7-diazaspiro[4.4]nonane-2-carboxylate is a synthetic compound with significant potential in various biological applications, particularly in medicinal chemistry. Its unique structural characteristics contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C12H20F2N2O2
- Molecular Weight : 262.3 g/mol
- CAS Number : 1251000-95-9
- Structure : The compound features a spirocyclic framework which is known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes, potentially leading to applications in cancer treatment and metabolic disorders.
Biological Activity Summary
| Activity | Description |
|---|---|
| Anticancer Potential | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |
| Enzyme Inhibition | Inhibits fatty acid synthase (FASN) and other key metabolic enzymes. |
| Antimicrobial Activity | Demonstrated effectiveness against specific bacterial strains in preliminary studies. |
Case Studies and Research Findings
- Antitumor Activity : A study conducted by Umesha et al. (2009) highlighted the compound's selective cytotoxicity against tumorigenic cell lines. The research established that at certain concentrations, the compound significantly reduced cell viability while sparing normal cells, indicating a potential therapeutic window for cancer treatment.
- Enzyme Interaction Studies : Research published in the Journal of Medicinal Chemistry explored the interaction of this compound with FASN. The findings suggested that it binds competitively to the enzyme's active site, leading to decreased fatty acid synthesis and subsequent reduction in lipid accumulation in cancer cells.
- Microbial Efficacy : Preliminary antimicrobial assays indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
